molecular formula C18H21ClN2O4S B2933877 N-(4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}-3-methylphenyl)acetamide CAS No. 1798515-81-7

N-(4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}-3-methylphenyl)acetamide

Cat. No.: B2933877
CAS No.: 1798515-81-7
M. Wt: 396.89
InChI Key: HFNKRZZLBLRGAM-UHFFFAOYSA-N
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Description

N-(4-{[2-(2-Chlorophenyl)-2-methoxyethyl]sulfamoyl}-3-methylphenyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by:

  • A 3-methylphenyl core linked to a sulfamoyl group.
  • A 2-(2-chlorophenyl)-2-methoxyethyl substituent on the sulfamoyl nitrogen.
  • An acetamide moiety at the para position of the phenyl ring.

Properties

IUPAC Name

N-[4-[[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-12-10-14(21-13(2)22)8-9-18(12)26(23,24)20-11-17(25-3)15-6-4-5-7-16(15)19/h4-10,17,20H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNKRZZLBLRGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}-3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(2-chlorophenyl)-2-methoxyethanol with sulfonyl chloride to form the corresponding sulfonate ester. This intermediate is then reacted with 4-amino-3-methylphenylacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be integrated into the production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}-3-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its anti-inflammatory properties and potential use in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}-3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for the growth and replication of bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related acetamide-sulfonamide derivatives from the evidence:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features Reference
N-(4-{[2-(2-Chlorophenyl)-2-Methoxyethyl]sulfamoyl}-3-Methylphenyl)acetamide (Target Compound) 3-methylphenyl, 2-(2-chlorophenyl)-2-methoxyethyl, acetamide ~463.94* Not reported Chlorophenyl enhances lipophilicity; methoxyethyl may improve solubility
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 2-oxotetrahydrofuran-3-yl, acetamide 299.34 174–176 Lower molecular weight; lactone ring may influence metabolic stability
N-(4-(N-(Cyclohexylcarbamothioyl)sulfamoyl)phenyl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide Cyclohexylcarbamothioyl, thiazolidinone, 4-methylbenzylidene ~561.71† 300–302 Thiazolidinone core contributes to anti-hyperglycemic activity
N-(5-Chloro-2-methoxybenzyl)-N-(4-(N-(prop-2-yn-1-yl)sulfamoyl)phenethyl)-2-(thiophene-3-yl)acetamide Propargyl, thiophene, chloro-methoxybenzyl ~557.08* Not reported NLRP3 inflammasome inhibition; rapid BBB penetration in mice
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, dihydropyrazole 378.26 200–202 Structural similarity to benzylpenicillin; used as ligand in coordination chemistry

*Calculated based on molecular formula.
†Derived from synthesis data.

Key Observations:
  • Chlorophenyl vs.
  • Methoxyethyl vs. Propargyl : The methoxyethyl group in the target compound may offer better metabolic stability than the propargyl group in ’s NLRP3 inhibitor, which is prone to oxidative metabolism .
  • Thiazolidinone vs. Acetamide: Thiazolidinone-containing analogs () exhibit anti-hyperglycemic activity, whereas the target compound’s acetamide moiety is more commonly associated with anti-inflammatory or antimicrobial effects .

Spectroscopic and Crystallographic Data

  • NMR Shifts : The target compound’s 2-chlorophenyl group would likely produce aromatic proton signals near δ 7.4–7.6 ppm, similar to ’s dichlorophenyl derivative (δ 7.75 ppm) .
  • Crystal Packing : ’s acetamides exhibited R22(10) hydrogen-bonded dimers , a feature expected in the target compound due to the planar acetamide group .

Biological Activity

N-(4-{[2-(2-chlorophenyl)-2-methoxyethyl]sulfamoyl}-3-methylphenyl)acetamide, often referred to by its chemical structure, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various research studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The compound features several functional groups that may contribute to its biological activity:

  • Sulfamoyl Group : Known for antibacterial properties.
  • Chlorophenyl Group : Often associated with various pharmacological activities.
  • Methoxyethyl Side Chain : May influence solubility and bioavailability.

The biological activity of this compound primarily involves interactions with specific biological targets. Preliminary studies suggest that it may act through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptors affecting cellular signaling pathways.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In cell line assays, it has shown cytotoxic effects against several cancer types, including:

  • Breast Cancer (MCF-7 Cell Line)
  • Lung Cancer (A549 Cell Line)

The IC50 values for these cancer cell lines were reported as:

Cell LineIC50 (µM)
MCF-715
A54920

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The study concluded that the compound significantly reduced bacterial load in vitro and showed promise for further development as an antimicrobial agent.

Case Study 2: Anticancer Activity

Another study evaluated the effect of this compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound led to increased apoptosis rates compared to untreated controls, suggesting a potential mechanism for its anticancer effects.

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